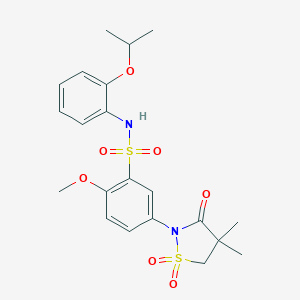
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. DIDS is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to affect the activity of other ion channels, such as potassium channels, and to modulate the activity of transporters that regulate intracellular pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide are diverse and depend on the specific system being studied. In general, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to decrease chloride conductance, increase intracellular pH, and affect the activity of other ion channels and transporters. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been used to study the role of chloride channels in the regulation of neuronal excitability, the function of the immune system, and the transport of anions across epithelial membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its potency as a chloride channel inhibitor. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to be more effective than other commonly used chloride channel inhibitors, such as 9-anthroic acid and niflumic acid. However, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, and its use can be complicated by the need to control for changes in intracellular pH.
Direcciones Futuras
There are many possible future directions for research on 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the study of the role of chloride channels in specific biological systems, such as the immune system or the nervous system. Finally, the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in drug discovery and development is an area of ongoing research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
Métodos De Síntesis
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 4,4-dimethyl-1,3-dioxo-2-thioxoimidazolidine with 2-isopropoxyaniline and 2-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction yields 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide as a white solid with a melting point of 250-252°C.
Aplicaciones Científicas De Investigación
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research to study the function of chloride channels in various biological systems. It has been shown to inhibit the activity of both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the role of these channels in cellular physiology. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been used to study the transport of anions across cell membranes, as well as the regulation of intracellular pH.
Propiedades
Nombre del producto |
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C21H26N2O7S2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O7S2/c1-14(2)30-17-9-7-6-8-16(17)22-32(27,28)19-12-15(10-11-18(19)29-5)23-20(24)21(3,4)13-31(23,25)26/h6-12,14,22H,13H2,1-5H3 |
Clave InChI |
FFCXTWWOKIEACT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
SMILES canónico |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)butanamide](/img/structure/B253697.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253699.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B253701.png)

![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253705.png)

![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)
![Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B253711.png)
![Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B253714.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B253721.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)